Clorhidrato de 3-(1-ciclohexil-1H-pirazol-5-il)piperidina

Descripción general

Descripción

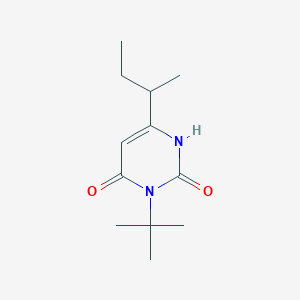

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H24ClN3 and its molecular weight is 269.81 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

Clorhidrato de 3-(1-ciclohexil-1H-pirazol-5-il)piperidina: es un compuesto con posibles aplicaciones en química medicinal debido a su similitud estructural con derivados de pirazol conocidos por sus actividades terapéuticas . Los derivados de pirazol se encuentran en varios fármacos con propiedades antibacterianas, antiinflamatorias y antitumorales. Este compuesto podría servir como precursor o intermedio en la síntesis de nuevas moléculas farmacológicamente activas.

Agricultura

En el sector agrícola, los derivados de pirazol, como el que se menciona, se han utilizado como herbicidas y pesticidas . Se pueden diseñar para atacar plagas o malezas específicas sin afectar los cultivos, lo que lleva a prácticas agrícolas más eficientes y respetuosas con el medio ambiente.

Ciencia de Materiales

La naturaleza heterocíclica del compuesto lo hace valioso en la ciencia de los materiales. Los heterociclos son cruciales en el desarrollo de nuevos materiales con propiedades electrónicas, ópticas o mecánicas específicas . Este compuesto podría utilizarse para sintetizar materiales con características únicas adecuadas para diversas aplicaciones industriales.

Ciencias Ambientales

La ciencia ambiental puede beneficiarse del uso de compuestos heterocíclicos en estrategias de control de la contaminación y remediación ambiental. El potencial del compuesto para formar estructuras complejas podría aprovecharse para crear filtros o absorbentes que capturen contaminantes .

Química Analítica

En química analítica, los compuestos heterocíclicos como This compound se pueden utilizar como estándares o reactivos en ensayos y pruebas químicas. Sus estructuras estables y su reactividad predecible los hacen adecuados para desarrollar nuevos métodos analíticos .

Bioquímica

Finalmente, en bioquímica, este compuesto podría utilizarse para estudiar las interacciones enzima-sustrato o como bloque de construcción para sintetizar péptidos y proteínas con propiedades modificadas. Su capacidad para interactuar con moléculas biológicas podría conducir a nuevos conocimientos sobre vías y procesos bioquímicos .

Mecanismo De Acción

Target of Action

Similar compounds have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are often targeted for the treatment of diabetes .

Biochemical Pathways

If it acts as a dipeptidylpeptidase 4 inhibitor like its related compounds , it could affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .

Pharmacokinetics

Similar compounds are known to be orally active , suggesting good absorption and bioavailability. The distribution, metabolism, and excretion of this compound would need to be studied further for a comprehensive understanding.

Result of Action

If it acts similarly to related compounds , it could potentially lead to increased insulin secretion and improved glucose homeostasis .

Análisis Bioquímico

Biochemical Properties

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.

Cellular Effects

The effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, it enhances insulin secretion by activating the cAMP signaling pathway . Additionally, it has been shown to upregulate the expression of genes involved in glucose metabolism, thereby improving cellular glucose uptake and utilization.

Molecular Mechanism

At the molecular level, 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity. This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion. Furthermore, it can activate certain transcription factors, resulting in changes in gene expression that promote glucose metabolism and insulin sensitivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained improvements in cellular function, particularly in glucose metabolism and insulin secretion.

Dosage Effects in Animal Models

The effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At low doses, it effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, it can cause toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects.

Metabolic Pathways

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other proteases, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted via the kidneys.

Transport and Distribution

Within cells and tissues, 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is transported and distributed through specific transporters and binding proteins . It is known to interact with plasma proteins, which facilitate its distribution to various tissues. The compound tends to accumulate in the liver and pancreas, where it exerts its primary effects on glucose metabolism.

Subcellular Localization

The subcellular localization of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its efficacy in modulating cellular processes.

Propiedades

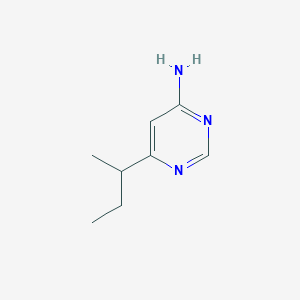

IUPAC Name |

3-(2-cyclohexylpyrazol-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNBSKQSHWCDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)C3CCCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)

![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)

![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)

![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)

![3-Methyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484140.png)